molecular formula C13H15N3O3 B5123867 5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5123867
M. Wt: 261.28 g/mol
InChI Key: MJLMKZSRIPQLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. It is a pyrimidine derivative that has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is through the inhibition of kinases. It has been shown to inhibit the activity of several kinases, including PI3K, mTOR, and AKT. This inhibition leads to the suppression of cellular proliferation and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its kinase inhibitory properties, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its specificity for kinases. This specificity allows for targeted inhibition of specific kinases, which can lead to the development of more effective treatments for diseases. However, one limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another direction is the study of its potential as an anti-inflammatory and neuroprotective agent. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases should be explored.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its specificity for kinases and other biochemical and physiological effects make it a valuable tool for the development of new treatments for cancer and other diseases. Continued research into its mechanism of action, advantages, and limitations, and future directions will help to further our understanding of this compound and its potential applications.

Synthesis Methods

The synthesis of 5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of ethyl acetoacetate, 4-pyridinecarboxaldehyde, and ethylamine in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to form the final product.

Scientific Research Applications

5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibiting kinases can lead to the development of new treatments for cancer and other diseases.

properties

IUPAC Name

5-ethyl-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-13(6-3-9-4-7-14-8-5-9)10(17)15-12(19)16-11(13)18/h4-5,7-8H,2-3,6H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLMKZSRIPQLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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